REACTION_CXSMILES
|
O[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:17])[C:7]3[C:12](O[C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[CH3:18][O-:19].[Na+].[N:21]1([CH2:27][CH2:28]Cl)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.[OH-:30].[Na+]>C(O)C.C(Cl)(Cl)Cl.O.ClC1C=CC=CC=1.CO>[N:21]1([CH2:27][CH2:18][O:19][C:2]2[CH:3]=[CH:4][C:5]3[C:6](=[O:17])[C:7]4[C:12]([O:30][C:14]=3[CH:15]=2)=[CH:11][C:10]([O:16][CH2:28][CH2:27][N:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:9][CH:8]=4)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)=O
|
Name
|
sodium methoxide
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
74.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled off until the reaction temperature
|
Type
|
CUSTOM
|
Details
|
reaches 130° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to less than about 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for 41/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the product
|
Type
|
CUSTOM
|
Details
|
The chlorobenzene-chloroform layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted into chloroform
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil which
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved
|
Type
|
CUSTOM
|
Details
|
precipitated with water
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid is dried in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCOC=1C=CC=2C(C3=CC=C(C=C3OC2C1)OCCN1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |